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Compound of Interest

(4-Ethoxy-2,5-
Compound Name:
dimethylphenyl)boronic acid

Cat. No.: B595599

For Researchers, Scientists, and Drug Development Professionals

(4-Ethoxy-2,5-dimethylphenyl)boronic acid, a synthetically valuable organoboron
compound, has emerged as a key building block in organic chemistry. This technical guide
provides a comprehensive overview of its properties, a generalized synthesis protocol, and its
potential applications, with a focus on data presentation and experimental methodologies as
requested by the research community.

Core Compound Properties

(4-Ethoxy-2,5-dimethylphenyl)boronic acid is a white to off-white solid. A summary of its key
identifiers and physicochemical properties is presented in Table 1.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b595599?utm_src=pdf-interest
https://www.benchchem.com/product/b595599?utm_src=pdf-body
https://www.benchchem.com/product/b595599?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

CAS Number 1217500-56-5[1][2][3]

Molecular Formula C10H15BO3[1]

Molecular Weight 194.04 g/mol [1]

Purity Typically 297% (commercially available)[1]

Physical Form Solid[1]

nChi Code 1S/C10H15B03/c1-4-14-10-6-7(2)9(11(12)13)5-
8(10)3/h5-6,12-13H,4H2,1-3H3[1]

Storage Temperature Room temperature[1]

General Synthesis Pathway

While a specific primary publication detailing the initial discovery and synthesis of (4-Ethoxy-
2,5-dimethylphenyl)boronic acid could not be identified through extensive searches, a
general and robust methodology for its preparation can be proposed based on well-established
synthetic routes for analogous arylboronic acids. The most common approach involves the
reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.

A plausible synthetic workflow is outlined below. This process begins with the bromination of 1-
ethoxy-2,5-dimethylbenzene, followed by metal-halogen exchange to form an organolithium or
Grignard reagent, which is then trapped with a borate ester.
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Figure 1: Generalized synthetic workflow for (4-Ethoxy-2,5-dimethylphenyl)boronic acid.
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Experimental Protocol (Generalized)

The following is a generalized, hypothetical experimental protocol for the synthesis of (4-
Ethoxy-2,5-dimethylphenyl)boronic acid based on common laboratory practices for the
synthesis of similar arylboronic acids.

Materials:

e 1-Bromo-4-ethoxy-2,5-dimethylbenzene

e Anhydrous Tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings
 Triisopropyl borate (B(O-iPr)s)

e Hydrochloric acid (HCI), aqueous solution

e Hexane

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

» Formation of the Organometallic Reagent:

o

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon
or nitrogen), add 1-bromo-4-ethoxy-2,5-dimethylbenzene and anhydrous THF.

o

Cool the solution to -78 °C using a dry ice/acetone bath.

[¢]

Slowly add n-butyllithium (a solution in hexanes) dropwise via a syringe pump, maintaining
the temperature below -70 °C.

Stir the reaction mixture at -78 °C for 1-2 hours.

[¢]
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o Alternative for Grignard reagent formation: If using magnesium, add Mg turnings to the
flask with a crystal of iodine to initiate the reaction, then add the bromo-precursor in THF
and reflux until the magnesium is consumed.

e Boronation:

o To the cooled solution of the organometallic reagent, add triisopropyl borate dropwise,
ensuring the internal temperature remains below -70 °C.

o After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir overnight.

e Hydrolysis and Work-up:

o Cool the reaction mixture in an ice bath and quench by the slow addition of an aqueous
solution of hydrochloric acid (e.g., 1 M HCI) until the solution is acidic.

[¢]

Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

[e]

Transfer the mixture to a separatory funnel and extract with an organic solvent such as
diethyl ether or ethyl acetate.

[e]

Wash the combined organic layers with water and then with brine.

o

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

e Purification:

o The crude product can be purified by recrystallization from a suitable solvent system (e.qg.,
hexane/ethyl acetate) or by column chromatography on silica gel to yield (4-Ethoxy-2,5-
dimethylphenyl)boronic acid as a solid.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its
identity and purity.
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Analytical Technique

Expected Observations

1H NMR

Signals corresponding to the ethoxy group
(triplet and quartet), two distinct methyl groups
on the aromatic ring (singlets), and two aromatic
protons (singlets or doublets depending on
coupling). The B(OH)z protons will appear as a

broad singlet.

13C NMR

Resonances for the two methyl carbons, the two
carbons of the ethoxy group, the six aromatic
carbons (with the carbon attached to boron
often showing a broader signal), and potentially

the carbons of the boronic acid group.

Mass Spectrometry (MS)

The molecular ion peak corresponding to the

calculated molecular weight of 194.04 g/mol .

Applications in Suzuki-Miyaura Cross-Coupling

(4-Ethoxy-2,5-dimethylphenyl)boronic acid is primarily utilized as a reactant in Suzuki-
Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the

formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted

aromatic compounds, which are common motifs in pharmaceuticals and functional materials.

The general scheme for a Suzuki-Miyaura coupling reaction involving this boronic acid is

depicted below.

4 N
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Figure 2: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

(4-Ethoxy-2,5-dimethylphenyl)boronic acid is a readily available and valuable reagent for
organic synthesis. While its specific discovery history is not prominently documented in publicly
accessible literature, its synthesis can be reliably achieved through established methods for
arylboronic acid preparation. Its primary utility lies in its application in Suzuki-Miyaura cross-
coupling reactions, enabling the construction of complex molecular architectures relevant to
pharmaceutical and materials science research. Further investigation into the biological
activities of this compound and its derivatives may unveil novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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